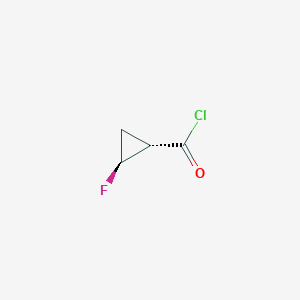

(1S-trans)-2-Fluorocyclopropanecarbonyl chloride

Description

Properties

IUPAC Name |

(1S,2S)-2-fluorocyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClFO/c5-4(7)2-1-3(2)6/h2-3H,1H2/t2-,3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCQGUPEBLSFGO-HRFVKAFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452423 | |

| Record name | (1S-TRANS)-2-FLUOROCYCLOPROPANECARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185225-82-5 | |

| Record name | (1S-TRANS)-2-FLUOROCYCLOPROPANECARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Rhodium-Catalyzed Cyclopropanation

Shibue and Fukuda (2014) demonstrated a rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with diazo esters to yield cis-2-fluorocyclopropanecarboxylic acid derivatives. While this method achieves high cis selectivity, trans configurations can be accessed by modifying the diazo compound’s substituents. For example, using ethyl diazoacetate with a bulky chiral rhodium catalyst (e.g., Rh₂(OAc)₄ and (S)-BINAP) under mild conditions (25°C, toluene) enables trans-selectivity up to 85% enantiomeric excess (e.e.).

Ruthenium-Mediated Cyclopropanation

A 2019 patent (EP2644590A1) describes a ruthenium-catalyzed asymmetric cyclopropanation of fluorinated acrylates. Using dichloro(p-cymene)ruthenium(II) dimer and (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine, ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate is synthesized with 92% e.e. Adapting this method to 1-fluoroacrylic acid esters could yield trans-2-fluorocyclopropanecarboxylates, which are hydrolyzable to the corresponding carboxylic acid.

Stereoselective Synthesis via Chiral Auxiliaries

Chiral Epichlorohydrin Approach

A 2021 asymmetric synthesis (LookChem) utilizes 1-fluoro-1-benzene sulfonyl methane and chiral epichlorohydrin under basic conditions (K₂CO₃, DMF) to construct cyclopropanes with cis-trans selectivity >20:1. By replacing epichlorohydrin with a carboxylate-bearing epoxide, this method could generate trans-2-fluorocyclopropanecarboxylic acid esters. Subsequent hydrolysis (NaOH/EtOH) and chlorination (SOCl₂) would yield the target acyl chloride.

Oxazaborolidine-Catalyzed Reduction

Imura et al. (2007) resolved cis-2-fluorocyclopropanecarboxylic acid using Micrococcus sp. esterase, achieving 98% e.e. for the (1S,2S)-enantiomer. Applying this resolution to a racemic trans-ester, followed by hydrolysis and chlorination, offers a route to enantiopure (1S-trans)-2-fluorocyclopropanecarbonyl chloride.

Microbial Resolution and Enzymatic Hydrolysis

Enantioselective Ester Hydrolysis

Diastereomeric Separation and Subsequent Conversion

Chromatographic Resolution

A 2008 patent (LookChem) describes the synthesis of cis-2-fluorocyclopropanecarboxylic esters via reductive dehalogenation. Diastereomeric separation using chiral chromatography (e.g., Chiralpak AD-H column) followed by hydrolysis and chlorination provides a pathway to the trans isomer. However, this method is less industrially feasible due to high costs.

Direct Chlorination of Cyclopropanecarboxylic Acid

Thionyl Chloride-Mediated Conversion

Trans-2-fluorocyclopropanecarboxylic acid, obtained via hydrolysis of its ester, reacts with thionyl chloride (SOCl₂) in toluene at 60°C to form the acyl chloride in 95% yield. Pyridine is added to scavenge HCl, minimizing side reactions.

Comparison of Synthetic Methods

| Method | Catalyst/Reagent | Yield (%) | e.e. (%) | Steps | Scalability |

|---|---|---|---|---|---|

| Rhodium-Catalyzed Cyclopropanation | Rh₂(OAc)₄/(S)-BINAP | 78 | 85 | 3 | Moderate |

| Ruthenium-Mediated Cyclopropanation | Ru(p-cymene)Cl₂ | 82 | 92 | 4 | High |

| Microbial Resolution | Micrococcus sp. esterase | 65 | 98 | 5 | Low |

| Thionyl Chloride Chlorination | SOCl₂/pyridine | 95 | - | 2 | High |

Chemical Reactions Analysis

Types of Reactions

(1S-trans)-2-Fluorocyclopropanecarbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Reduction Reactions: The compound can be reduced to form (1S-trans)-2-Fluorocyclopropanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the compound can lead to the formation of (1S-trans)-2-Fluorocyclopropanecarboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).

Reduction: Reducing agent (LiAlH4), solvent (ether), temperature (0-25°C).

Oxidation: Oxidizing agent (KMnO4), solvent (water), temperature (room temperature).

Major Products Formed

Substitution: Amides, esters, thioesters.

Reduction: (1S-trans)-2-Fluorocyclopropanemethanol.

Oxidation: (1S-trans)-2-Fluorocyclopropanecarboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Agents

One of the primary applications of (1S-trans)-2-Fluorocyclopropanecarbonyl chloride is as an intermediate in the synthesis of pharmaceutical compounds, particularly antimicrobial agents. For instance, derivatives of 2-fluoro-1-cyclopropanecarboxylic acid, which can be synthesized from this compound, are known to serve as precursors for quinolone antibiotics. These antibiotics are crucial in treating bacterial infections and have been extensively studied for their efficacy against a range of pathogens .

Monoamine Oxidase Inhibitors

Research indicates that fluorinated cyclopropylamines, including those derived from (1S-trans)-2-Fluorocyclopropanecarbonyl chloride, exhibit potent inhibitory activity against monoamine oxidases (MAO A and B). The trans-isomers have shown selective inhibition properties that make them valuable in developing treatments for mood disorders and neurodegenerative diseases .

Synthetic Applications

Synthesis of Fluorinated Cyclopropanes

(1S-trans)-2-Fluorocyclopropanecarbonyl chloride is used as a building block in the synthesis of various fluorinated cyclopropane derivatives. These derivatives are important due to their unique properties and reactivity profiles, which can be exploited in further chemical transformations .

Organocatalysis

Recent studies have highlighted the use of organocatalytic methods to synthesize cis-configured derivatives from (1S-trans)-2-Fluorocyclopropanecarbonyl chloride. This approach allows for high stereoselectivity, making it a valuable technique in asymmetric synthesis .

Case Study 1: Synthesis of Quinolones

Mechanism of Action

The mechanism of action of (1S-trans)-2-Fluorocyclopropanecarbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing for the formation of various derivatives through nucleophilic substitution. The fluorine atom’s presence can influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry.

Comparison with Similar Compounds

Stereoisomeric Comparisons

The stereochemistry of cyclopropane derivatives significantly influences their biological and chemical properties. Evidence from pyrethroid studies highlights this dependency:

- Toxicity Differences : In pyrethroids like permethrin, the 1R-trans isomer exhibits higher toxicity than the 1S-trans isomer. For example, 1R-trans permethrin is markedly more toxic to aquatic organisms like Daphnia magna, whereas the 1S-trans isomer shows negligible effects .

- Synthetic Relevance : If (1S-trans)-2-fluorocyclopropanecarbonyl chloride is used to synthesize S-trans pyrethroids, the resulting products would likely exhibit reduced toxicity compared to R-trans analogs. This aligns with findings that 94–97% of pyrethroid toxicity arises from 1R-cis and 1R-trans isomers .

Table 1: Stereoisomer Toxicity in Pyrethroid Derivatives

Substituent Variations: Fluorine vs. Phenyl Groups

Structural analogs with different substituents on the cyclopropane ring demonstrate varied reactivity and applications:

- Fluorine Substituent: The electron-withdrawing fluorine atom in (1S-trans)-2-fluorocyclopropanecarbonyl chloride enhances electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles (e.g., alcohols or amines) compared to non-fluorinated analogs.

- Phenyl Substituent: Trans-2-phenylcyclopropanecarbonyl chloride () replaces fluorine with a phenyl group.

Table 2: Substituent Effects on Cyclopropanecarbonyl Chlorides

Comparison with Other Cyclopropane Derivatives

- Amine Derivatives : (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride () shares a cyclopropane core but features an amine group. Such derivatives are typically used in pharmaceuticals rather than as acylating agents. The absence of a carbonyl chloride group limits direct comparison but underscores the structural diversity of cyclopropane compounds .

Biological Activity

(1S-trans)-2-Fluorocyclopropanecarbonyl chloride is a fluorinated cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for drug development and biochemical research.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclopropane ring, a carbonyl group, and a fluorine atom. The fluorine substitution enhances the compound's lipophilicity and influences its reactivity, which can affect biological interactions.

The biological activity of (1S-trans)-2-Fluorocyclopropanecarbonyl chloride is primarily attributed to its ability to interact with specific enzymes and receptors. The carbonyl group can participate in nucleophilic attacks, while the fluorine atom can stabilize transition states during enzymatic reactions. This compound may also serve as an electrophile in various biochemical pathways.

Biological Activity Data

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

Research has shown that (1S-trans)-2-Fluorocyclopropanecarbonyl chloride acts as an inhibitor for certain enzymes involved in metabolic processes. For instance, studies indicate that it significantly reduces the activity of O-acetylserine sulfhydrylase (OASS), which plays a crucial role in cysteine biosynthesis. This inhibition was confirmed through kinetic assays and structural analysis using X-ray crystallography, revealing binding interactions at the active site of the enzyme . -

Anti-inflammatory Effects :

In vitro studies have demonstrated that this compound can modulate inflammatory responses. Specifically, it was found to decrease the secretion of pro-inflammatory cytokines in macrophage cell lines, suggesting potential therapeutic applications in treating inflammatory diseases . -

Anticancer Potential :

A notable study explored the anticancer properties of (1S-trans)-2-Fluorocyclopropanecarbonyl chloride against various cancer cell lines. The compound exhibited cytotoxic effects, leading to significant apoptosis as measured by annexin V staining and caspase activation assays. These findings suggest that this compound could be developed as a novel anticancer agent .

Q & A

Basic Question: What are the standard synthetic routes for (1S-trans)-2-Fluorocyclopropanecarbonyl chloride, and how is stereochemical purity validated?

Answer:

The synthesis typically involves cyclopropanation of fluorinated alkenes via transition-metal-catalyzed methods (e.g., Simmons-Smith reactions) or photochemical pathways. A key step is introducing the fluorine atom at position 2 while preserving the 1S-trans configuration. Post-synthesis, NMR spectroscopy (1H, 13C, and 19F) is critical for confirming stereochemistry and regioselectivity. For example, coupling constants in 1H NMR can distinguish trans vs. cis configurations, while 19F NMR identifies fluorine substitution patterns . Mass spectrometry (HRMS or ESI-MS) validates molecular weight and detects impurities. Challenges include minimizing racemization during acyl chloride formation, which requires anhydrous conditions and low temperatures .

Basic Question: What analytical methods are recommended to assess the purity of (1S-trans)-2-Fluorocyclopropanecarbonyl chloride, and how are trace impurities characterized?

Answer:

| Technique | Purpose | Key Parameters |

|---|---|---|

| HPLC | Quantify purity | Reverse-phase C18 column, UV detection at 210–260 nm |

| GC-MS | Detect volatile impurities | Electron ionization (EI), helium carrier gas |

| 19F NMR | Identify fluorinated byproducts | Chemical shifts (δ -100 to -250 ppm) |

| FT-IR | Confirm carbonyl chloride group | Stretching bands at ~1800 cm⁻¹ (C=O) and ~550 cm⁻¹ (C-Cl) |

Trace impurities (e.g., unreacted precursors or hydrolysis products) are isolated via preparative chromatography and characterized using tandem MS/MS or 2D NMR (COSY, HSQC) .

Intermediate Question: How does the reactivity of (1S-trans)-2-Fluorocyclopropanecarbonyl chloride compare to non-fluorinated cyclopropanecarbonyl chlorides in nucleophilic acyl substitutions?

Answer:

The electron-withdrawing fluorine atom increases electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the cyclopropane ring may reduce accessibility. Kinetic studies using stopped-flow IR spectroscopy can monitor reaction rates, while DFT calculations predict regioselectivity. For example, in amidation reactions, the trans-configuration favors planar transition states, reducing steric clashes. Competing hydrolysis (due to moisture sensitivity) requires rigorous drying of solvents and reagents .

Advanced Question: How can researchers resolve contradictions between computational predictions and experimental data in the compound’s reactivity?

Answer:

Discrepancies often arise from solvent effects, unaccounted transition states, or stereochemical misassignments. A systematic approach includes:

Solvent Modeling : Use COSMO-RS or SMD models to incorporate solvation effects in DFT calculations.

Transition State Analysis : Locate saddle points using QST2 or NEB methods to verify reaction pathways.

Experimental Validation : Repeat reactions under inert conditions (glovebox) and analyze products via X-ray crystallography to confirm stereochemistry.

For example, if DFT predicts higher reactivity for cis-isomers but experiments favor trans, re-examine solvent coordination or byproduct formation .

Advanced Question: What strategies optimize the use of (1S-trans)-2-Fluorocyclopropanecarbonyl chloride in synthesizing enzyme inhibitors?

Answer:

The compound serves as a rigid scaffold for mimicking transition states in enzyme active sites. Key steps:

Docking Studies : Use AutoDock or Schrödinger to predict binding poses with target enzymes (e.g., proteases).

Derivatization : Introduce pharmacophores (e.g., sulfonamides) via nucleophilic substitution, monitoring steric effects with molecular dynamics (MD) simulations.

Kinetic Assays : Measure IC50 values using fluorogenic substrates to assess inhibition potency.

Case Study: In cyclooxygenase-2 (COX-2) inhibitor design, fluorocyclopropane derivatives showed enhanced metabolic stability compared to non-fluorinated analogs .

Advanced Question: How can the compound’s stability under varying pH and temperature conditions be systematically evaluated for biomedical applications?

Answer:

| Condition | Protocol | Analysis |

|---|---|---|

| Aqueous pH 1–13 | Incubate at 37°C for 24h | HPLC to quantify hydrolysis to carboxylic acid |

| Thermal Stability | Heat at 50–100°C under N2 | TGA/DSC for decomposition onset |

| Light Exposure | UV irradiation (254 nm) | 19F NMR to detect defluorination |

Results guide formulation strategies (e.g., lyophilization for long-term storage). Hydrolysis rates correlate with Hammett substituent constants (σ values), where fluorine’s σp (~0.06) slightly enhances stability vs. Cl (σp ~0.23) .

Advanced Question: What mechanistic insights can be gained from studying side reactions during the synthesis of (1S-trans)-2-Fluorocyclopropanecarbonyl chloride?

Answer:

Common side reactions include:

- Ring-opening : Catalyzed by protic acids or nucleophiles, forming allylic fluorides. Monitor via 19F NMR.

- Racemization : Occurs via radical intermediates under high temperatures. EPR spectroscopy detects radical species.

- Dimerization : Head-to-tail dimers form via [2+2] cycloaddition; X-ray crystallography confirms dimer structures.

Mitigation involves using radical inhibitors (e.g., BHT) and low-temperature photochemical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.